molecular formula C19H37NO4 B6294961 (S)-2-(Boc-amino)tetradecanoic acid CAS No. 139893-39-3

(S)-2-(Boc-amino)tetradecanoic acid

Cat. No.: B6294961
CAS No.: 139893-39-3
M. Wt: 343.5 g/mol
InChI Key: CZZRHFGUPKTZOC-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Boc-amino)tetradecanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a tetradecanoic acid backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Boc-amino)tetradecanoic acid typically involves the protection of the amino group of tetradecanoic acid using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid can then be purified by standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and yield, and the product is often subjected to rigorous quality control measures to meet industry standards .

Mechanism of Action

The mechanism of action of (S)-2-(Boc-amino)tetradecanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the free amino acid, which can then participate in further reactions or biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Boc-amino)tetradecanoic acid is unique due to the ease of removal of the Boc protecting group under mild acidic conditions, which makes it highly suitable for use in peptide synthesis. The steric bulk of the Boc group also provides steric hindrance, which can be advantageous in directing reactions to specific sites on the molecule .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZRHFGUPKTZOC-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.